Disodium 4',5'-diiodofluorescein

Photodynamic therapy Singlet oxygen sensitizer Endosomal photoinjury

Disodium 4',5'-diiodofluorescein (CAS 6371-82-0; also referenced via its free acid or alternative salt CAS 33239-19-9), commonly known as Acid Red 95 or Erythrosin Yellowish, is a synthetic halogenated derivative of fluorescein within the xanthene dye class. It is structurally characterized by two iodine atoms at the 4′ and 5′ positions on the xanthene moiety, which impart a characteristic absorption maximum near 522–527 nm in aqueous media.

Molecular Formula C20H8I2Na2O5
Molecular Weight 628.1 g/mol
CAS No. 6371-82-0
Cat. No. B8084102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4',5'-diiodofluorescein
CAS6371-82-0
Molecular FormulaC20H8I2Na2O5
Molecular Weight628.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H10I2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2
InChIKeyINPXKEACWBDDSB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 4',5'-Diiodofluorescein (CAS 6371-82-0) – Xanthene Dye Structural & Spectral Baseline


Disodium 4',5'-diiodofluorescein (CAS 6371-82-0; also referenced via its free acid or alternative salt CAS 33239-19-9), commonly known as Acid Red 95 or Erythrosin Yellowish, is a synthetic halogenated derivative of fluorescein within the xanthene dye class . It is structurally characterized by two iodine atoms at the 4′ and 5′ positions on the xanthene moiety, which impart a characteristic absorption maximum near 522–527 nm in aqueous media . The compound exists commercially as a disodium salt (molecular formula C20H8I2Na2O5; molecular weight ~628.06 g/mol) and exhibits a melting point of approximately 240 °C with decomposition [1]. It is a principal constituent of the FDA-regulated color additive D&C Orange No. 10 [2].

Why Halogen Count & Position Preclude Generic Substitution for Disodium 4',5'-Diiodofluorescein


The heavy-atom effect in halogenated fluoresceins dictates that even subtle variations in halogen type (Cl vs. Br vs. I), substitution number, and isomeric position produce quantifiable shifts in photophysical and biochemical behavior that preclude simple replacement [1]. Commercial samples of erythrosin-type dyes are routinely found to be heterogeneous mixtures comprising varying proportions of mono-, di-, tri-, and tetraiodinated species, which introduces batch-to-batch variability in fluorescence lifetime, triplet quantum yield, and protein-binding interactions [2]. Consequently, using an under-iodinated analog (e.g., fluorescein or 4′-iodofluorescein) will result in insufficient triplet yield and weak heavy-atom influence, whereas substituting a more heavily iodinated analog (e.g., 2′,4′,5′,7′-tetraiodofluorescein) will shift the photophysical balance excessively toward intersystem crossing, altering singlet oxygen generation and photobleaching kinetics in ways that deviate from the intended experimental design [3].

Disodium 4',5'-Diiodofluorescein – Quantitative Differentiation Evidence vs. Closest Analogs


Singlet Oxygen Quantum Yield – Direct Head-to-Head with Tetrabromofluorescein Dextran

In a direct head-to-head comparison, the singlet oxygen quantum yield of 4′,5′-diiodofluorescein isothiocyanate dextran (I2FD) was found to be approximately one-third that of 2′,4′,5′,7′-tetrabromofluorescein isothiocyanate dextran (Br4FD) [1]. This quantitative difference is consistent with the weaker heavy-atom effect exerted by two iodine atoms relative to four bromine atoms in the tetrabromo analog [1].

Photodynamic therapy Singlet oxygen sensitizer Endosomal photoinjury

Photobleaching Resistance – Relative Susceptibility vs. Tetrabromofluorescein Dextran

In the same phototoxicity study, 4′,5′-diiodofluorescein isothiocyanate dextran (I2FD) exhibited lower resistance to photobleaching than the tetrabromo analog (Br4FD) under the experimental illumination conditions [1]. This indicates that diiodofluorescein undergoes faster photodegradation than the more heavily halogenated comparator.

Photostability Photobleaching Fluorescence lifetime imaging

Photoinduced Cytotoxicity Efficiency – Cell Killing Potency Relative to Tetrabromofluorescein Dextran

Illumination of Dictyostelium discoideum amoebae loaded with I2FD or Br4FD resulted in dose-dependent cytotoxicity, with Br4FD demonstrating approximately three-fold higher photoinduced cell-killing efficiency than I2FD [1]. This functional difference correlates directly with the respective singlet oxygen quantum yield measurements.

Photosensitizer efficacy Photodynamic killing Dictyostelium model

Enzymatic Inhibition Potency – Rank Order Within Halogenated Fluorescein Series

In a study examining the inhibition of trypsin amidase activity, 4′,5′-diiodofluorescein and 4′,5′-dibromofluorescein exhibited equivalent inhibitory potency, ranking above non-halogenated fluorescein and 2′,7′-dichlorofluorescein, but below more heavily halogenated or chlorinated derivatives such as eosin, erythrosine, phloxine, and rose bengal [1].

Trypsin inhibition Enzyme assay interference Structure-activity relationship

Triplet-State Intersystem Crossing Rate – Halogen-Dependent Trend Evidence

Systematic photophysical studies on halogenated fluorescein dianions have demonstrated that the ratio of phosphorescence to fluorescence quantum yield (Φp/Φf) increases, while the observed triplet decay time (τpo) decreases, in the order Cl < Br < I substitution [1]. As an iodinated derivative, 4′,5′-diiodofluorescein exhibits a larger Φp/Φf ratio and shorter triplet lifetime than its chlorinated or brominated analogs, confirming that iodine atoms provide the strongest heavy-atom enhancement of intersystem crossing among the common halogen substituents in this class [1].

Intersystem crossing Triplet quantum yield Phosphorescence

Room-Temperature Phosphorescence Lifetime – Measured vs. Tetrabromofluorescein

A comparative luminescence study of diiodofluorescein (DIF) and tetrabromofluorescein (TBF) under solid-surface room-temperature phosphorescence (SS-RTP) conditions found that the RTP lifetimes of the two compounds fall within a similar range of 130–140 ms [1]. Both compounds showed strongest luminescence intensities in alkaline solution, and their RTP and RTF polarization values were comparable (0.01–0.05) [1].

Solid surface phosphorescence RTP lifetime Heavy-atom effect

Disodium 4',5'-Diiodofluorescein – Evidence-Backed Application Scenarios for Scientific Procurement


Intermediate-Strength Photodynamic Sensitization in Cellular Endosomal Compartments

Based on the direct head-to-head evidence showing that 4′,5′-diiodofluorescein dextran (I2FD) generates singlet oxygen at approximately one-third the efficiency of the tetrahalogenated comparator Br4FD [1], this compound is specifically indicated for photodynamic studies in Dictyostelium and analogous cellular models where moderate singlet oxygen production is required to achieve selective endosomal photoinjury without excessive cytotoxicity [1]. The three-fold lower cell-killing efficiency relative to Br4FD [1] allows for finer dose titration in photoinactivation experiments.

Solid-Surface Room-Temperature Phosphorescence (SS-RTP) Analytical Detection

The measured SS-RTP lifetime of diiodofluorescein (130–140 ms), which is statistically indistinguishable from that of tetrabromofluorescein under identical alkaline solid-surface conditions [1], supports its use as a phosphorescent probe in filter-paper-based analytical methods [1]. Researchers may select this iodinated derivative over brominated alternatives when iodine-specific chemistry is advantageous or when supplier availability dictates procurement of the diiodo compound.

URAT1 Transporter Substrate for Fluorescence-Based Inhibitor Screening Assays

Diiodofluorescein (DIF) has been identified as a specific transport substrate for URAT1 (urate transporter 1) in a cell-based fluorescence screening platform, alongside dibromofluorescein (DBF) [1]. DIF exhibited Km values comparable to the established 6-carboxyfluorescein (6-CFL) substrate, and URAT1 inhibitor IC50 values obtained with DIF remained within the same order of magnitude as those derived from 6-CFL [1]. This validates DIF as a functional alternative probe for high-throughput URAT1 inhibitor discovery and structure-activity relationship analysis.

Color Additive Reference Standard and Analytical Chromatography

As a principal constituent of the FDA-regulated color additive D&C Orange No. 10, alongside 2′,4′,5′-triiodofluorescein and 2′,4′,5′,7′-tetraiodofluorescein [1], disodium 4',5'-diiodofluorescein is required as a reference material for HPLC-based quantitative determination of subsidiary colors in erythrosine-type dye preparations [2]. Procurement of the isolated, high-purity disodium salt is essential for compliance testing and for reverse-phase HPLC method development where resolution of mono-, di-, tri-, and tetraiodinated fluorescein species is necessary [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium 4',5'-diiodofluorescein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.